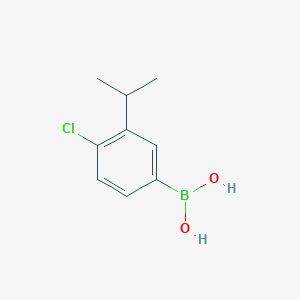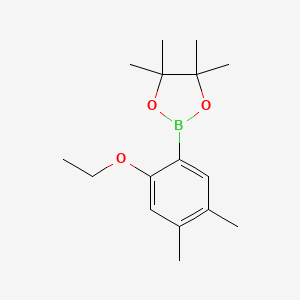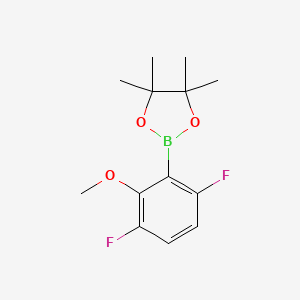
2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid is an organoboron compound with the molecular formula C8H10BClO3 and a molecular weight of 200.43 g/mol . This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Mechanism of Action
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions , a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. In this process, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
Boronic acids are known to participate in various biochemical transformations, including oxidations, aminations, halogenations, and c-c bond formations .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and solid physical form, suggest that it may have certain pharmacokinetic characteristics .
Result of Action
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules .
Action Environment
The compound is known to be stable at room temperature and should be stored at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid typically involves the reaction of 2-chloro-4-hydroxymethyl-3-methylphenylboronic ester with a suitable boron source under controlled conditions . The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Chloro-4-carboxy-3-methylphenylboronic acid.
Reduction: 2-Chloro-4-hydroxymethyl-3-methylphenylboronic alcohol.
Substitution: 2-Amino-4-hydroxymethyl-3-methylphenylboronic acid.
Scientific Research Applications
2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Chloro-4-methylphenylboronic acid
- 4-Hydroxymethylphenylboronic acid
- 3-Methylphenylboronic acid
Comparison: 2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions compared to similar compounds .
Properties
IUPAC Name |
[2-chloro-4-(hydroxymethyl)-3-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-3,11-13H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXJJGXOLUHLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)CO)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




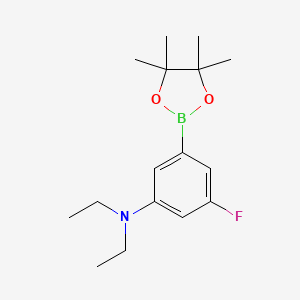
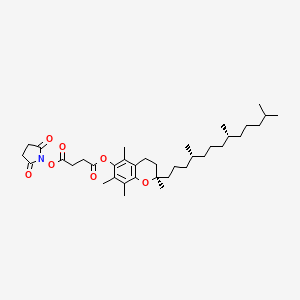
![tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B6308129.png)
